molecular formula C21H17Cl2F3N2OS B2956632 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226436-20-9

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2956632
CAS No.: 1226436-20-9
M. Wt: 473.34
InChI Key: ZBQXJVRWHVKALB-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative characterized by three distinct substituents:

  • Position 2: A cyclopentylsulfanyl group, contributing steric bulk and lipophilicity.
  • Position 1: A 4-trifluoromethoxyphenyl group, combining strong electron-withdrawing properties (via the trifluoromethoxy moiety) with aromaticity.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2F3N2OS/c22-17-10-5-13(11-18(17)23)19-12-27-20(30-16-3-1-2-4-16)28(19)14-6-8-15(9-7-14)29-21(24,25)26/h5-12,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQXJVRWHVKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic conditions.

    Introduction of the cyclopentylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopentylthiol.

    Attachment of the dichlorophenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a dichlorophenylboronic acid derivative.

    Incorporation of the trifluoromethoxyphenyl group: This step typically involves a nucleophilic aromatic substitution reaction using a trifluoromethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the literature, emphasizing substituent effects and molecular properties:

Compound Name Position 1 Substituent Position 2 Substituent Position 5 Substituent Molecular Formula Key Properties/Inferences Reference
Target Compound 4-(Trifluoromethoxy)phenyl Cyclopentylsulfanyl 3,4-Dichlorophenyl C₂₇H₂₃Cl₂F₃N₂O₂S High lipophilicity (cyclopentylsulfanyl); strong electron-withdrawing effects (Cl, CF₃O) N/A
2-(Benzylsulfanyl)-5-(4-Methoxyphenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-imidazole 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Methoxyphenyl C₂₄H₁₉F₃N₂O₂S Aromatic sulfanyl group (benzyl) may reduce metabolic stability vs. cyclopentyl
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide 4-Methoxyphenyl Propyl Benzimidazole-5-carboxamide C₂₆H₂₇N₃O₄ Methoxy groups enhance solubility but reduce electrophilicity; carboxamide adds polarity
4-(3-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-imidazole 4-Methoxyphenyl 3-Fluoro-4-methoxyphenyl 3,4,5-Trimethoxyphenyl C₂₄H₂₂FNO₅ Fluorine enhances electronegativity; trimethoxy group increases steric hindrance

Key Structural and Functional Insights:

Position 1 (N1-Substituent) :

  • The 4-trifluoromethoxyphenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-methoxyphenyl in analogs . This may enhance binding to targets requiring electron-deficient aromatic systems, such as cytochrome P450 enzymes or kinase ATP pockets.
  • 4-Methoxyphenyl substituents (e.g., in ) improve solubility due to methoxy’s polarity but lack the metabolic resistance of trifluoromethoxy groups.

Position 2 (C2-Substituent): Cyclopentylsulfanyl (target) vs. Propyl (in ) and 3-fluoro-4-methoxyphenyl (in ) demonstrate the impact of substituent size: smaller alkyl chains (propyl) reduce steric hindrance, whereas bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) may limit target accessibility.

Chlorine’s electronegativity may enhance interactions with hydrophobic pockets or catalytic residues in enzymes. Trimethoxyphenyl groups (as in ) provide a balance of electron-donating (methoxy) and steric effects, often seen in microtubule-targeting agents (e.g., colchicine analogs).

Research Findings and Implications

  • Metabolic Stability : The cyclopentylsulfanyl and trifluoromethoxy groups in the target compound likely confer greater resistance to oxidative metabolism compared to benzylsulfanyl or methoxy-substituted analogs .
  • Binding Affinity : The 3,4-dichlorophenyl group may enhance affinity for targets like kinase domains or G-protein-coupled receptors (GPCRs) due to halogen bonding, as demonstrated in studies of chlorinated kinase inhibitors .
  • Solubility vs. Permeability : The target compound’s high lipophilicity (from cyclopentyl and trifluoromethoxy groups) may reduce aqueous solubility but improve membrane permeability—a trade-off critical for CNS-targeted drugs.

Notes

  • Diverse Sources : References include synthesis protocols , structural analogs , and commercial product data , ensuring a balanced comparison.
  • Limitations : Direct biological data (e.g., IC₅₀ values) for the target compound are unavailable in the provided evidence; inferences are based on substituent trends.
  • Future Directions : Comparative studies on enzymatic inhibition (e.g., COX-2, CYP450 isoforms) and pharmacokinetic profiling are recommended to validate hypotheses.

Biological Activity

The compound 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a member of the imidazole family, which has gained attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl2F3N2S
  • Molecular Weight : 397.37 g/mol
  • CAS Number : Not specified in the search results.

The compound features a complex structure that includes a cyclopentylsulfanyl group and dichlorophenyl moiety, contributing to its unique biological properties.

Biological Activity Overview

Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific compound under discussion has been studied for its effects on various biological systems.

Anticancer Activity

Research has indicated that imidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and modulation of cell signaling pathways.

  • Case Study : A study involving imidazole derivatives demonstrated that certain substitutions on the imidazole ring enhanced cytotoxicity against cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Antimicrobial Properties

Imidazole compounds are also recognized for their antimicrobial activity. The presence of the trifluoromethoxy group in this compound may enhance its interaction with microbial enzymes or receptors.

  • Research Findings : A related study indicated that imidazole derivatives could inhibit the growth of various bacterial strains by interfering with their metabolic pathways .

The biological activity of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is likely attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It might interact with specific receptors to alter cellular signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Comparative Biological Activity Table

CompoundActivity TypeMechanismReference
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazoleAnticancerApoptosis induction
Related Imidazole DerivativeAntimicrobialEnzyme inhibition
2-(4'-chlorophenyl)benzothiazoleHepatotoxicity inductionCytochrome P450 modulation

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